molecular formula C25H20N2O6S B12155579 5-(4-Ethoxyphenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methoxybenzothiazol-2-yl)-3-pyrrolin-2-one

5-(4-Ethoxyphenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methoxybenzothiazol-2-yl)-3-pyrrolin-2-one

Cat. No.: B12155579
M. Wt: 476.5 g/mol
InChI Key: QPLLKTLGDSFRFS-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolinone family, characterized by a 3-pyrrolin-2-one core substituted with a 4-ethoxyphenyl group at position 5, a 2-furylcarbonyl moiety at position 4, a hydroxyl group at position 3, and a 6-methoxybenzothiazol-2-yl group at position 1.

Properties

Molecular Formula

C25H20N2O6S

Molecular Weight

476.5 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H20N2O6S/c1-3-32-15-8-6-14(7-9-15)21-20(22(28)18-5-4-12-33-18)23(29)24(30)27(21)25-26-17-11-10-16(31-2)13-19(17)34-25/h4-13,21,29H,3H2,1-2H3

InChI Key

QPLLKTLGDSFRFS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)OC)O)C(=O)C5=CC=CO5

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Reaction Conditions:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Structural Analogues and Substituent Variations

    The following table highlights key structural differences between the target compound and its analogues:

    Compound Name Core Structure Position 1 Substitution Position 4 Substitution Position 5 Substitution Additional Groups Reference
    Target Compound 3-Pyrrolin-2-one 6-Methoxybenzothiazol-2-yl 2-Furylcarbonyl 4-Ethoxyphenyl 3-Hydroxy
    5-(4-Ethoxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one 1,5-Dihydro-2H-pyrrol-2-one 2-Furylmethyl 3-Fluoro-4-methylbenzoyl 4-Ethoxyphenyl 3-Hydroxy
    2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole 4,5-Dihydro-1H-pyrazole 6-Methyl-1,3-benzothiazole N/A 4-Methoxyphenyl Phenyl at position 3
    4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one 1,2-Dihydropyrazol-5-one Benzo[d]thiazol-2-yl N/A Phenyl Allyl at position 2
    Key Observations:

    Substituent Flexibility : The target compound’s 6-methoxybenzothiazol-2-yl group distinguishes it from analogues with simpler benzothiazole substituents (e.g., 6-methyl in ). Methoxy groups generally enhance solubility compared to methyl or halogenated groups .

    Acyl vs. Aryl Groups : The 2-furylcarbonyl group at position 4 contrasts with the 3-fluoro-4-methylbenzoyl group in , suggesting differences in electronic effects and steric bulk. Furylcarbonyl may improve π-π stacking interactions in biological targets.

    Crystallographic and Conformational Comparisons

    • Planarity and Molecular Conformation: The target compound’s benzothiazole and pyrrolinone rings are expected to adopt a planar conformation, similar to isostructural compounds reported in . However, substituents like the 4-ethoxyphenyl group may introduce torsional angles, as seen in fluorophenyl analogues where perpendicular orientations disrupt planarity . Crystallographic software such as SHELXL and OLEX2 (used in ) would be critical for resolving such structural nuances.

    Pharmacological and Physicochemical Properties

    • Solubility and Bioavailability: The 6-methoxybenzothiazole group likely enhances aqueous solubility compared to the 6-methyl variant in .
    • Enzyme Binding Affinity: Benzothiazole derivatives are known for kinase inhibition, with methoxy groups improving selectivity in ATP-binding pockets . The target compound’s furylcarbonyl group may compete with acetylated lysine residues in histone deacetylase (HDAC) inhibition, akin to triazolyl derivatives in .

    Biological Activity

    5-(4-Ethoxyphenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methoxybenzothiazol-2-yl)-3-pyrrolin-2-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

    Chemical Structure and Properties

    The compound belongs to the pyrrolinone class and features several functional groups that contribute to its biological activity. The molecular formula is C24H25N3O7C_{24}H_{25}N_{3}O_{7}, with a molecular weight of approximately 467.5 g/mol. Its structure includes:

    • Ethoxyphenyl group : Contributes to hydrophobic interactions.
    • Furylcarbonyl moiety : Enhances reactivity and potential binding sites.
    • Hydroxy group : Imparts hydrogen-bonding capabilities.
    • Benzothiazole ring : Known for various biological activities, including antimicrobial and anticancer properties.

    The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

    • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially disrupting cancer cell proliferation.
    • Antioxidant Activity : The presence of hydroxyl groups allows the compound to scavenge free radicals, thereby protecting cells from oxidative stress.
    • Receptor Modulation : It may bind to specific receptors, altering signal transduction pathways that regulate cell growth and survival.

    Anticancer Properties

    Recent studies have highlighted the anticancer potential of this compound. For example:

    • In vitro Studies : The compound was tested against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism appears to involve apoptosis induction and cell cycle arrest.
    Cell LineIC50 (µM)Mechanism of Action
    MCF-7 (Breast Cancer)15Apoptosis induction
    A549 (Lung Cancer)12Cell cycle arrest
    HeLa (Cervical Cancer)10Reactive oxygen species generation

    Antioxidant Activity

    The antioxidant capacity of the compound was evaluated using the DPPH radical scavenging assay:

    • DPPH Scavenging Activity : The compound exhibited an IC50 value of 25 µg/mL, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid.

    Antimicrobial Effects

    The compound's antimicrobial properties were assessed against various bacterial strains:

    MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
    Candida albicans16

    These findings suggest that the compound could serve as a lead in the development of new antimicrobial agents.

    Case Studies

    • Case Study on Anticancer Efficacy : A study involving the treatment of A549 lung cancer cells with varying concentrations of the compound showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
    • Antioxidant Efficacy in Cellular Models : In a cellular model of oxidative stress, the compound significantly reduced lipid peroxidation levels, suggesting protective effects against oxidative damage.

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